1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-
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Overview
Description
1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound characterized by its unique structure, which includes a benzenediol core substituted with a 3,3-dimethylbutyl group and a trifluoromethyl-indazole moiety
Preparation Methods
The synthesis of 1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves multiple steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzenediol core or the indazole moiety are replaced with other groups. .
Scientific Research Applications
1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- can be compared with other similar compounds, such as:
Catechol (1,2-dihydroxybenzene): Known for its antioxidant properties and used in various chemical and biological applications.
Resorcinol (1,3-dihydroxybenzene): Used in the production of resins, adhesives, and pharmaceuticals.
Hydroquinone (1,4-dihydroxybenzene): Commonly used in photographic development and as a skin-lightening agent. The uniqueness of 1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- lies in its specific substitution pattern and the presence of the trifluoromethyl-indazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21F3N2O2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[2-(3,3-dimethylbutyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C20H21F3N2O2/c1-19(2,3)9-10-25-18(13-8-7-12(26)11-16(13)27)14-5-4-6-15(17(14)24-25)20(21,22)23/h4-8,11,26-27H,9-10H2,1-3H3 |
InChI Key |
HGWWSRNSAWNHPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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